molecular formula C9H16O2 B12086219 4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- CAS No. 54458-60-5

4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl-

Cat. No.: B12086219
CAS No.: 54458-60-5
M. Wt: 156.22 g/mol
InChI Key: OLRWZIXENFRUMK-UHFFFAOYSA-N
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Description

4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- is an organic compound with the molecular formula C9H16O2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structural features and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of tetrahydropyran with methylating agents in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques like distillation and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives of the compound.

Scientific Research Applications

4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is employed in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of enzymes. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-4H-pyran-4-one: A closely related compound with similar structural features but lacking the tetramethyl substitution.

    2,3,5,6-Tetramethyl-4H-pyran-4-one: Another derivative with different substitution patterns on the pyran ring.

Uniqueness

4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The tetramethyl groups enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

54458-60-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2,3,5,6-tetramethyloxan-4-one

InChI

InChI=1S/C9H16O2/c1-5-7(3)11-8(4)6(2)9(5)10/h5-8H,1-4H3

InChI Key

OLRWZIXENFRUMK-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(C(C1=O)C)C)C

Origin of Product

United States

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